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Compound of Interest

Compound Name: Sadopeptins A

Cat. No.: B15580948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Sadopeptin A, a novel cyclic heptapeptide with proteasome inhibitory activity. The following

sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,

along with the experimental protocols utilized for their acquisition. This information is critical for

researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery

targeting the proteasome.

Core Spectroscopic Data
The structural elucidation of Sadopeptin A was accomplished through a combination of one-

and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data

presented here is sourced from the primary literature describing the isolation and

characterization of Sadopeptins A and B.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to

determine the molecular formula of Sadopeptin A.
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Parameter Value

Molecular Formula C₄₂H₆₁N₉O₁₂S

Ion [M+H]⁺

Observed m/z 932.4210

Calculated m/z 932.4209

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for Sadopeptin A were acquired in DMSO-d₆ at 800 MHz and 200

MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and are

referenced to the solvent signals.
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Position δC (ppm) δH (ppm, mult., J in Hz)

N-Me-Tyr

1 170.3

2 59.5 4.90, m

3 36.5 2.95, m; 2.75, m

4 129.4

5, 9 130.4 7.00, d, 8.5

6, 8 115.3 6.78, d, 8.5

7 156.3

N-Me 30.1 2.48, s

Thr

10 169.3

11 58.7 4.75, m

12 67.2 3.95, m

13 19.5 1.18, d, 6.0

Phe

14 171.7

15 54.7 4.75, m

16 37.2 3.10, m; 2.85, m

17 136.7

18, 22 129.4 7.18, m

19, 21 127.7 7.18, m

20 126.2 7.13, m

3-amino-6-hydroxy-2-

piperidone (Ahp)
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23 172.9

24 50.8 4.90, m

25 28.9 2.10, m; 1.80, m

26 25.1 1.95, m; 1.65, m

27 78.9 5.41, m

Val

28 172.0

29 57.9 4.50, t, 8.0

30 30.2 2.05, m

31 19.1 0.87, d, 7.0

32 18.2 0.87, d, 7.0

Met(O)

33 170.8

34 51.9 4.75, m

35 48.6 3.05, m; 2.80, m

36 25.3 2.20, m; 2.00, m

S-Me 38.6 2.76, s

Cit

37 172.9

38 50.2 4.75, m

39 29.1 1.85, m; 1.70, m

40 26.3 1.60, m

41 49.5 3.30, m

42 158.8
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Experimental Protocols
The following protocols are based on the methodologies reported in the primary literature for

the isolation and characterization of Sadopeptin A.

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a

high-resolution mass spectrometer. The sample was dissolved in methanol and introduced into

the ESI source. Data was acquired in positive ion mode.

Nuclear Magnetic Resonance Spectroscopy
All NMR spectra were recorded on a high-field NMR spectrometer equipped with a cryoprobe.

The sample of Sadopeptin A was dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR: The proton NMR spectra were acquired at 800 MHz.

¹³C NMR: The carbon NMR spectra were acquired at 200 MHz.

2D NMR: To establish the connectivity and spatial relationships of the atoms, a suite of 2D

NMR experiments were conducted, including:

Correlation Spectroscopy (COSY)

Total Correlation Spectroscopy (TOCSY)

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Multiple Bond Correlation (HMBC)

Rotating-frame Overhauser Effect Spectroscopy (ROESY)

The data were processed using standard NMR software. The chemical shifts were referenced

to the residual solvent signals of DMSO-d₆ at δH 2.50 and δC 39.5.

Workflow Visualization
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The following diagram illustrates the general workflow for the discovery and characterization of

a novel natural product like Sadopeptin A.
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Caption: Workflow for the isolation and structural elucidation of Sadopeptin A.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Sadopeptin A: A
Spectroscopic Data Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580948#spectroscopic-data-of-sadopeptins-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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